Cas no 2228082-06-0 (1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol)

1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1737299
- 2228082-06-0
- 1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol
- 1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol
-
- インチ: 1S/C10H18O3/c1-12-8-10(9(11)5-6-9)4-2-3-7-13-10/h11H,2-8H2,1H3
- InChIKey: VJCJTKBOGXMXHB-UHFFFAOYSA-N
- SMILES: O1CCCCC1(COC)C1(CC1)O
計算された属性
- 精确分子量: 186.125594432g/mol
- 同位素质量: 186.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 38.7Ų
1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1737299-0.05g |
1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |
2228082-06-0 | 0.05g |
$1381.0 | 2023-08-31 | ||
Enamine | EN300-1737299-0.5g |
1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |
2228082-06-0 | 0.5g |
$1577.0 | 2023-08-31 | ||
Enamine | EN300-1737299-2.5g |
1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |
2228082-06-0 | 2.5g |
$3220.0 | 2023-08-31 | ||
Enamine | EN300-1737299-0.1g |
1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |
2228082-06-0 | 0.1g |
$1447.0 | 2023-08-31 | ||
Enamine | EN300-1737299-1g |
1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |
2228082-06-0 | 1g |
$1643.0 | 2023-08-31 | ||
Enamine | EN300-1737299-1.0g |
1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |
2228082-06-0 | 1g |
$1643.0 | 2023-06-04 | ||
Enamine | EN300-1737299-10.0g |
1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |
2228082-06-0 | 10g |
$7065.0 | 2023-06-04 | ||
Enamine | EN300-1737299-5.0g |
1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |
2228082-06-0 | 5g |
$4764.0 | 2023-06-04 | ||
Enamine | EN300-1737299-10g |
1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |
2228082-06-0 | 10g |
$7065.0 | 2023-08-31 | ||
Enamine | EN300-1737299-5g |
1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |
2228082-06-0 | 5g |
$4764.0 | 2023-08-31 |
1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol 関連文献
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-olに関する追加情報
Chemical Profile of 1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol (CAS No: 2228082-06-0)
1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol, identified by its CAS number 2228082-06-0, is a structurally intriguing compound that has garnered attention in the field of medicinal chemistry due to its unique framework and potential biological applications. This molecule features a cyclopropane ring fused with an oxane ring, both of which are functionalized with an methoxymethyl group at the 2-position of the oxane ring. Such a configuration presents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of drug discovery and synthetic organic chemistry.
The cyclopropane moiety is particularly noteworthy in medicinal chemistry, as it introduces rigidity to the molecular structure, which can influence both the physical properties and biological activity of the compound. Cyclopropanes are known to exhibit favorable pharmacokinetic profiles and can serve as valuable handles for further chemical manipulation. In contrast, the oxane ring provides a more flexible and oxygen-rich environment, which can modulate interactions with biological targets. The combination of these two heterocyclic systems in 1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol suggests a balance between structural stability and biological accessibility.
The methoxymethyl group (–OCH₃) is another key feature of this compound that warrants detailed discussion. This functional group is commonly employed in organic synthesis due to its ability to participate in various chemical transformations, including nucleophilic substitution reactions, ether formation, and Michael additions. The presence of this group in 1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol not only enhances the compound's reactivity but also opens up possibilities for further derivatization, allowing chemists to fine-tune its properties for specific applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential biological activities of 1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol with greater precision. Studies suggest that the unique structural motifs present in this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, preliminary virtual screening experiments have indicated that derivatives of this scaffold could exhibit inhibitory activity against certain kinases and proteases, making them attractive candidates for further investigation as potential drug candidates.
The synthesis of 1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol presents an interesting challenge due to the complexity of its framework. Traditional synthetic approaches often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent methodologies have emerged that streamline these processes, leveraging transition metal catalysis and novel reaction conditions to facilitate the construction of such complex molecules more efficiently. These advancements not only make it feasible to produce 1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol on a larger scale but also enable rapid exploration of its derivatives.
In the context of drug discovery, the ability to rapidly generate and screen large libraries of analogs is crucial for identifying lead compounds with desirable pharmacological properties. The structural features of 1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol, particularly its cyclopropane and oxane rings, make it an ideal candidate for such libraries. By systematically varying substituents on these rings or introducing additional functional groups, researchers can explore a wide range of biological activities without significantly altering the core scaffold. This approach has been successfully applied in other areas of medicinal chemistry, where structurally diverse libraries have led to the discovery of novel therapeutic agents.
The potential applications of 1-methoxy-methyl-substituted oxan-cyclopropyl alcohol extend beyond traditional pharmaceuticals. Its unique structural properties make it a valuable intermediate in materials science and specialty chemical synthesis. For example, researchers have explored its use as a building block for polymers and coatings that exhibit enhanced mechanical strength or biodegradability. Additionally, its reactivity with various functional groups allows for the creation of complex molecular architectures that could be utilized in catalysis or as ligands for metal complexes.
As our understanding of molecular interactions continues to evolve, so too does our appreciation for compounds like 1-methoxy-methyl-substituted oxan-cyclopropyl alcohol (CAS No: 2228082). The integration of experimental data with computational modeling has provided new insights into how structural modifications can influence biological activity, paving the way for more targeted drug design strategies. Furthermore, advances in synthetic methodologies have made it possible to access previously unattainable molecular architectures with greater ease than ever before.
In conclusion, 1-methoxy-methyl-substituted oxan-cyclopropyl alcohol (CAS No: 2228082) represents a fascinating compound with significant potential across multiple domains including medicinal chemistry, pharmaceutical development, materials science,and synthetic organic chemistry.* Its unique structural features,* coupled*with*recent advancements*in computational*and experimental*research,*make*it*an exciting subject*for future investigations.* As scientists continue*to uncover new applications*and*derivatives*of this molecule,*its importance*is likely*to grow*,contributing*to advancements*in both academic research*and industrial applications.*
2228082-06-0 (1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol) Related Products
- 1428862-32-1(Suvn-D4010)
- 1704457-55-5(4-{imidazo1,2-apyridin-2-yl}but-3-en-2-amine)
- 1936638-61-7(Tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate)
- 2310159-34-1(N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane-8-carboxamide)
- 2172164-40-6(2-amino-6-chlorobenzene-1-sulfonyl fluoride)
- 383-81-3(2-(difluoromethyl)prop-2-enenitrile)
- 1582249-48-6((R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol)
- 1105216-90-7(N-2-(3,4-dimethoxyphenyl)ethyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide)
- 1190322-47-4(Methyl 4-bromo-1H-indazole-3-carboxylate)
- 2227913-76-8(rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine)




